14-3-3 Dimer Ligand

Description

Structure

3D Structure of Parent

Properties

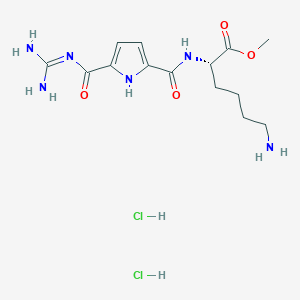

Molecular Formula |

C14H24Cl2N6O4 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |

InChI |

InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |

InChI Key |

MQPCTIGSQKJWIE-XRIOVQLTSA-N |

SMILES |

NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

14-3-3 Dimer Ligand |

Origin of Product |

United States |

Structural Basis of 14 3 3 Dimer Ligand Recognition

Architectural Features of the 14-3-3 Dimer Binding Grooves

The dimeric nature of 14-3-3 proteins is central to their function, creating a characteristic W-like or cup-shaped structure with a central channel. frontiersin.orgembopress.org Each monomer, with a molecular mass of approximately 30 kDa, is composed of nine antiparallel α-helices. frontiersin.orgnih.gov The dimer interface is primarily formed by the N-terminal helices of each monomer. nih.gov Within this dimeric assembly, each monomer harbors a ligand-binding groove, allowing a single 14-3-3 dimer to potentially bind to two ligand molecules simultaneously. annualreviews.orgbiologists.com

A defining feature of each 14-3-3 monomer is a conserved amphipathic groove that serves as the primary site for ligand interaction. annualreviews.orgnih.gov This groove is formed by helices αC, αE, αG, and αI and possesses a distinct topology with a positively charged patch on one side and a hydrophobic patch on the other. nih.gov The inner surface of the dimer, which includes these binding grooves, is highly conserved across different isoforms. frontiersin.orgnih.gov

The interaction with many, though not all, ligands is dependent on the phosphorylation of a serine or threonine residue within a specific recognition motif on the target protein. annualreviews.orgnih.gov Key residues within the 14-3-3 groove, such as Lys49, Arg56, and Arg127 (in mammalian 14-3-3 ζ), are crucial for coordinating with the phosphate (B84403) group of the ligand. nih.gov The binding pocket is designed to accommodate these phosphopeptides in an extended conformation. nih.gov However, the groove is also capable of binding to unphosphorylated ligands, suggesting a degree of plasticity. annualreviews.orgnih.gov

| Key Residues in 14-3-3 ζ Ligand Binding | Function | Reference |

|---|---|---|

| Lys49 | Interacts with the phosphorylated amino acid of the ligand. | nih.gov |

| Arg56 | Interacts with the phosphorylated amino acid of the ligand. | nih.gov |

| Arg127 | Interacts with the phosphorylated amino acid of the ligand. | nih.gov |

The dimerization of 14-3-3 proteins creates a large central channel, approximately 35 Å x 35 Å x 20 Å, formed by helices H3, H5, H7, and H9 of both monomers. frontiersin.org This central channel, containing the two ligand-binding grooves, allows the 14-3-3 dimer to act as a scaffold, potentially bringing two separate proteins into proximity or sequestering a single protein by binding to two distinct sites. annualreviews.orgfrontiersin.org For instance, the 14-3-3 dimer can inhibit the kinase B-RAF by simultaneously binding to two phosphorylated motifs that flank the kinase domain, sequestering the cysteine-rich domain of B-RAF within this central channel. frontiersin.orgnih.gov

The structure of the 14-3-3 dimer allows it to bind two ligands at the same time, with the ligand-binding grooves running in opposite directions in each monomer. annualreviews.org This arrangement has significant implications for its function, particularly with ligands that possess multiple 14-3-3 recognition motifs. annualreviews.org

Conformational Adaptations of the 14-3-3 Dimer upon Ligand Engagement

The interaction between a 14-3-3 dimer and its ligands is not a simple lock-and-key mechanism. Instead, it involves dynamic conformational changes in both the 14-3-3 protein and, in many cases, the ligand itself.

Evidence suggests that 14-3-3 proteins utilize an induced-fit mechanism to accommodate a wide variety of ligands. molbiolcell.orgwhiterose.ac.uk The binding grooves exhibit a degree of structural flexibility, allowing them to adapt to the specific size and sequence of the interacting peptide. nih.gov In the absence of a ligand, the C-terminus of some 14-3-3 isoforms can occupy the ligand-binding groove; upon ligand binding, this C-terminal segment is displaced, adopting a new conformation. frontiersin.org

Crystal structures of the apo-β isoform have revealed that one monomer can exist in a "closed" state while the other is in an "open" conformation, created by a rotation of the C-terminal helices (αG to αI). nih.govresearchgate.net This inherent flexibility likely facilitates the initial recognition and binding of diverse protein partners. nih.gov The process of binding can induce a transition to a more compact, "closed" state in the 14-3-3 dimer. whiterose.ac.uk

The nature of the ligand plays a significant role in dictating the final conformation of the 14-3-3 dimer-ligand complex. For example, the binding of phosphorylated versus non-phosphorylated ligands can lead to different orientations of the peptide within the binding groove. nih.gov Phosphorylated peptides typically bind with their N- to C-termini oriented in a similar fashion across different complexes. In contrast, some non-phosphorylated ligands, like a peptide from P. aeruginosa Exoenzyme S (ExoS), bind in the opposite orientation. embopress.orgnih.gov

Furthermore, the binding of a ligand can alter the angle between the two subunits of the 14-3-3 dimer. nih.govresearchgate.net This conformational heterogeneity provides another layer of adaptability, enabling the dimer to engage with a broad spectrum of target proteins. nih.gov The binding of a single 14-3-3 dimer to two sites on the same target protein can induce significant conformational changes in the target, effectively acting as a "molecular anvil." biologists.commolbiolcell.org

Structural Determinants of 14-3-3 Isoform-Specific Ligand Binding Preferences

While the ligand-binding grooves of the seven human 14-3-3 isoforms (β, ε, η, γ, τ, σ, and ζ) are highly conserved, there is clear evidence for isoform-specific binding preferences for certain target proteins. nih.govresearchgate.netacs.org These specificities are thought to arise from more subtle structural differences.

The residues on the outer surface of the central channel exhibit high variability among isoforms. frontiersin.orgnih.gov This variation can lead to steric hindrance that influences the binding of specific, bulky target proteins. researchgate.net Additionally, slight differences in the amino acid residues within and near the binding groove can contribute to ligand preference. annualreviews.org For example, the selective interaction of the protein A20 with the 14-3-3η isoform suggests differential binding capabilities. annualreviews.org

The dimerization preferences of the isoforms also contribute to specificity. The number of salt bridges stabilizing the dimer interface varies between isoforms, with 14-3-3ε having one, γ and η having two, and β, ζ, σ, and τ having three. frontiersin.org These differences influence the formation of homo- and heterodimers. For instance, 14-3-3σ predominantly forms homodimers, while 14-3-3ε preferentially forms heterodimers. frontiersin.orgresearchgate.net This differential dimerization, coupled with tissue-specific expression patterns, creates a combinatorial complexity that can fine-tune the regulation of target proteins. researchgate.net

| 14-3-3 Isoform | Number of Stabilizing Salt Bridges | Reference |

|---|---|---|

| β | Three | frontiersin.org |

| ε | One | frontiersin.org |

| γ | Two | frontiersin.org |

| η | Two | frontiersin.org |

| σ | Three | frontiersin.org |

| τ | Three | frontiersin.org |

| ζ | Three | frontiersin.org |

Molecular Mechanisms Governing 14 3 3 Dimer Ligand Interactions

Phosphorylation-Dependent Ligand Recognition Motifs

The primary mechanism for 14-3-3 protein-ligand interaction is the recognition of specific, phosphorylated amino acid sequences on the target protein. annualreviews.orgfrontiersin.org This phosphorylation-dependent binding allows for the dynamic regulation of these interactions by cellular kinases and phosphatases. annualreviews.org

The most well-characterized 14-3-3 binding motifs are the canonical Mode 1 and Mode 2 sequences. These high-affinity motifs were identified through peptide library screening and are recognized by all 14-3-3 isoforms. frontiersin.orgbiologists.com

Mode 1: The consensus sequence for Mode 1 is RSXpSXP , where 'pS' represents a phosphorylated serine, and 'X' can be any amino acid. biologists.comembopress.org

Mode 2: The consensus sequence for Mode 2 is RXY/FXpSXP , which is similar to Mode 1 but with an aromatic residue (Tyrosine or Phenylalanine) at the -2 position relative to the phosphoserine. embopress.orgnih.gov

The binding of these phosphopeptides occurs within a conserved amphipathic groove on each 14-3-3 monomer. annualreviews.orgebi.ac.uk The phosphate (B84403) group of the phosphoserine or phosphothreonine is coordinated by a triad (B1167595) of conserved, positively charged residues (arginine and tyrosine) within this pocket. pnas.org The proline residue at the +2 position is also a common feature, inducing a sharp turn in the peptide backbone and facilitating its exit from the binding groove. frontiersin.org The presence of arginine at the -3 or -4 position is a key determinant for recognition and is targeted by basophilic AGC and CaMK kinase families. biologists.com

A notable example of canonical binding is the interaction between 14-3-3 and Raf-1 kinase, which contains two phosphoserine motifs at positions S259 and S621 that conform to the canonical consensus sequences. annualreviews.org

While the canonical motifs are prevalent, an increasing number of 14-3-3 binding sites have been identified that diverge significantly from these consensus sequences. biologists.comembopress.org These non-canonical motifs highlight the versatility of 14-3-3 interactions.

One such example is a Mode III binding motif, characterized by a C-terminal phosphoserine or phosphothreonine, with the consensus pS/pTX-COOH . tandfonline.combiologists.com This mode of binding has been observed in the regulation of two-pore-domain potassium channels TASK-1 and TASK-3. biologists.com

Furthermore, some binding motifs lack the otherwise highly conserved proline at the +2 position. For instance, a non-canonical motif found in CaMKK1 (RKLpS100LQE) features a glutamine residue at this position, which appears to mimic the structural role of proline by interacting with the phosphoserine. mdpi.com Another divergent motif has been identified in the transcription factor TFEB, defined as SXpS/pTXPXXϕ , where 'ϕ' represents a hydrophobic residue. tandfonline.com This motif lacks the N-terminal arginine typical of canonical sites but includes C-terminal hydrophobic residues that contribute to binding. tandfonline.com The interaction of 14-3-3 with the tumor suppressor p53 is also regulated in a complex manner, where dephosphorylation of Ser376 is required to create a functional binding site at the adjacent pSer378. nih.gov

Phosphorylation-Independent Ligand Interactions

Although the vast majority of 14-3-3 interactions are phosphorylation-dependent, a number of ligands have been shown to bind to 14-3-3 proteins in the absence of phosphorylation. annualreviews.orgfrontiersin.org These interactions are typically of high affinity and often involve the same binding groove utilized by phosphopeptides. annualreviews.orgnih.gov

The first identified and most well-studied example of a phosphorylation-independent interaction is with the bacterial toxin Exoenzyme S (ExoS) from Pseudomonas aeruginosa. frontiersin.orgnih.gov The binding of ExoS to 14-3-3 is essential for its cytotoxic activity. frontiersin.org Structural studies have revealed that ExoS binds in a novel, reversed orientation within the 14-3-3 binding groove, with the interaction being primarily driven by hydrophobic contacts rather than the electrostatic interactions that characterize phosphopeptide binding. nih.gov

Other examples of phosphorylation-independent binding partners include the peptide R18 , which was identified through phage display and acts as a potent inhibitor of 14-3-3 interactions. frontiersin.org Additionally, proteins such as p190RhoGEF and human telomerase (hTERT) have been reported to bind 14-3-3 in a phosphorylation-independent manner. pnas.orgnih.gov In some cases, such as with the 5-phosphatase which contains an RSESEE motif, the presence of multiple acidic residues (glutamate) appears to mimic the negative charge of the phosphate group, thereby circumventing the need for phosphorylation. annualreviews.org

Multivalent Binding and Cooperative Ligand Interactions with the 14-3-3 Dimer

The dimeric nature of 14-3-3 proteins is a fundamental aspect of their function, enabling them to engage with ligands in a multivalent manner. encyclopedia.pubembopress.org This allows for enhanced binding affinity and provides a platform for integrating multiple signaling inputs. embopress.org The two ligand-binding grooves within the dimer can simultaneously interact with two separate motifs, leading to complex regulatory outcomes. annualreviews.org

Many 14-3-3 target proteins possess two or more 14-3-3 binding motifs within a single polypeptide chain. embopress.org The simultaneous binding of these tandem sites to a single 14-3-3 dimer results in a significant increase in binding affinity and specificity compared to single-site interactions. embopress.orgnih.gov This phenomenon, known as avidity, is a key feature of multivalent interactions.

A classic example is the regulation of B-RAF kinase , where the 14-3-3 dimer binds concurrently to two phosphorylated sites (Ser365 and Ser729) that flank the kinase domain. frontiersin.orgmdpi.com This dual engagement sequesters the cysteine-rich domain of B-RAF within the central channel of the 14-3-3 dimer, locking B-RAF in an inactive conformation. frontiersin.org Similarly, the interaction of 14-3-3 with protein kinase C-ε (PKCε) involves the recognition of two tandem phosphoserine-containing motifs. embopress.org Thermodynamic studies have shown a markedly enhanced binding affinity for diphosphorylated PKCε peptides over their monophosphorylated counterparts. embopress.org In such cases, the phosphorylation of one site can act as a "gatekeeper," being necessary but not sufficient for the full biological effect, which requires the engagement of the second site. embopress.org The cystic fibrosis transmembrane conductance regulator (CFTR) also exhibits this type of interaction, where its regulatory domain contains multiple 14-3-3 binding motifs. pnas.org

In addition to binding tandem sites on a single protein, the 14-3-3 dimer can also act as a scaffold to bring two different protein molecules together. annualreviews.orgembopress.org By binding to a motif on each protein, the 14-3-3 dimer can facilitate the formation of a larger protein complex. This scaffolding function is crucial for the assembly of signaling complexes and the regulation of protein-protein interactions.

The ability of 14-3-3 dimers to mediate these intermolecular associations is a critical aspect of their role as hub proteins in cellular signaling networks. biorxiv.org For example, 14-3-3 proteins can mediate the dimerization of other proteins, such as in the activation of certain kinases. While 14-3-3 binding is essential for stabilizing the active conformation of B-Raf, which then allows it to heterodimerize with Raf-1, it does not appear to promote the dimerization of TPL-2 kinase directly. pnas.org The formation of different 14-3-3 homo- and heterodimers can also play a key role in signaling pathways, especially when the target protein contains two 14-3-3 binding sites or when the 14-3-3 dimer interacts with two different binding partners. frontiersin.org

Kinetic and Thermodynamic Parameters of 14-3-3 Dimer-Ligand Binding

The interaction between a 14-3-3 dimer and its various ligand partners is a dynamic process governed by fundamental kinetic and thermodynamic principles. Understanding these parameters is crucial for deciphering the mechanisms of 14-3-3 regulation, its binding specificity, and the impact of post-translational modifications. Key parameters include the association rate constant (k_on), the dissociation rate constant (k_off), the equilibrium dissociation constant (K_d), and the thermodynamic quantities of enthalpy (ΔH) and entropy (ΔS) changes upon binding.

These parameters are experimentally determined using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful method for obtaining real-time kinetic data, allowing for the calculation of k_on, k_off, and K_d. nih.govnih.govacs.org Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic profile of an interaction, as it directly measures the heat change (enthalpy) during complex formation and allows for the calculation of K_d, binding stoichiometry (N), and the change in entropy (ΔS). nih.govnih.gov Fluorescence Polarization (FP) is another widely used solution-based method, particularly suited for determining binding affinities (K_d) in high-throughput formats. nih.govbiologists.comspringernature.com

Kinetic Parameters of Binding

The affinity of a 14-3-3-ligand interaction is quantified by the equilibrium dissociation constant (K_d), which is the ratio of the dissociation rate to the association rate (k_off/k_on). A lower K_d value signifies a higher binding affinity. Kinetic studies reveal that 14-3-3 interactions can span a wide range of affinities, from the low nanomolar to the high micromolar range, depending on the specific ligand and its phosphorylation state. embopress.orgnih.gov

For instance, studies on the 14-3-3ζ homodimer itself show it to be a stable complex with a slow dissociation rate constant (k_off) of approximately 2.8-3 x 10⁻³ s⁻¹, corresponding to a half-life of about 6 minutes. nih.govfrontiersin.org The binding of ligands can further influence this stability. nih.gov

The phosphorylation state of the ligand is a critical determinant of affinity. Diphosphorylated peptides often bind with significantly higher affinity than their monophosphorylated counterparts. This is exemplified by the interaction of a diphosphorylated peptide from MDMX with 14-3-3η, which has a 22-fold higher affinity than the monophosphorylated version, largely due to a reduced k_off rate. nih.govfrontiersin.org Similarly, the interaction between PKCε and 14-3-3ζ shows a dramatic affinity enhancement, with the diphosphorylated V3-region peptide binding with a K_d of 30 nM, while the monophosphorylated peptides bind with K_d values in the micromolar range (6.9-15.1 μM). embopress.org

Different experimental techniques can yield comparable, though sometimes varied, K_d values due to differences in experimental setup, such as using soluble peptides versus immobilized proteins. biologists.com The following table summarizes dissociation constants for various 14-3-3 dimer-ligand interactions reported in the literature.

Interactive Table: Kinetic and Affinity Data for 14-3-3 Dimer-Ligand Interactions Explore the table below to see how different ligands, isoforms, and experimental conditions affect binding affinity.

| 14-3-3 Isoform | Ligand (Phosphopeptide unless stated) | Technique | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (μM) | Reference(s) |

| 14-3-3ζ | Synaptopodin (29-mer peptide) | SPR | - | - | 1.38 | nih.govacs.org |

| 14-3-3ζ | PKCεV3 (pS346) | ITC | - | - | 15.1 | embopress.org |

| 14-3-3ζ | PKCεV3 (pS368) | ITC | - | - | 6.9 | embopress.org |

| 14-3-3ζ | PKCεV3 (pS346, pS368) | ITC | - | - | 0.03 | embopress.org |

| 14-3-3ζ | AANAT | ITC | - | - | - | frontiersin.org |

| 14-3-3ζ | Exoenzyme S (non-phosphorylated) | SPR | - | - | 0.007 | nih.gov |

| 14-3-3η | hDMX (pSer367) | ITC | - | - | 0.87 | whiterose.ac.ukbiorxiv.org |

| 14-3-3η | hDMX (pSer342, pSer367) | ITC | - | - | 0.014 | whiterose.ac.ukbiorxiv.org |

| 14-3-3η | hDM2 (diphosphorylated) | ITC | - | - | 0.151 | whiterose.ac.ukbiorxiv.org |

| 14-3-3σ | p53 | FP | - | - | 8.1 | uoc.edu |

| 14-3-3σ | ERα | FP | - | - | 0.17 | uoc.edu |

| 14-3-3σ | TASK-3 C-terminus | FP | - | - | 0.742 | biologists.com |

| 14-3-3γ | TASK-3 C-terminus | SPR | - | - | 0.045 | biologists.com |

| 14-3-3 (plant) | H+-ATPase (QSYpTV) | ITC | - | - | 2.5 | nih.gov |

| 14-3-3β | CFTR (pS768pS795) | ITC | - | - | 13 | acs.org |

| 14-3-3β | LRRK2 (pS910pS935) | ITC | - | - | - | acs.org |

Thermodynamic Profile of Binding

The spontaneity of a binding event is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS. nih.gov ITC experiments provide a complete thermodynamic picture by measuring these values. researchgate.net

14-3-3-ligand interactions can be driven by favorable changes in enthalpy, entropy, or both. For example, the binding of monophosphorylated peptides mimicking 14-3-3τ binding motifs was governed by favorable contributions from both enthalpy and entropy. nih.gov In contrast, the binding of a diphosphorylated peptide to a 14-3-3 dimer was found to be an enthalpy-driven process, with an unfavorable entropic contribution. nih.gov This unfavorable entropy is often attributed to the conformational restrictions imposed on the peptide as it binds across the two grooves of the dimer. acs.org

The stoichiometry of binding (N), also determined by ITC, provides critical insight into the nature of the complex. An N value of ~1 is consistent with one peptide binding to one 14-3-3 monomer, as seen with monophosphorylated peptides. nih.gov An N value of ~0.5 indicates that one peptide molecule binds to one 14-3-3 dimer, which is characteristic of a diphosphorylated ligand bridging the two binding sites of the dimer. nih.gov However, some diphosphorylated ligands, like a peptide from MDMX, have been shown to bind with a 1:1 stoichiometry, suggesting alternative binding models. frontiersin.org

The following table presents thermodynamic data for several 14-3-3-ligand complexes.

Interactive Table: Thermodynamic Parameters for 14-3-3 Dimer-Ligand Interactions This table provides a thermodynamic breakdown of binding events. Note the interplay between enthalpy (ΔH) and entropy (TΔS) in driving the interaction.

| 14-3-3 Isoform | Ligand | N (Stoichiometry) | K_d (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference(s) |

| 14-3-3ζ | PKCεV3 (pS368) | 0.8 | 6.9 | -4.8 | 2.2 | embopress.org |

| 14-3-3ζ | PKCεV3 (pS346, pS368) | 0.5 | 0.03 | -13.5 | -3.2 | embopress.org |

| 14-3-3β | CFTR (pS753pS768pS795) | - | 7.8 | -12.3 | -5.2 | acs.org |

| 14-3-3z | Rnd3 (pS240) | - | - | - | - | researchgate.net |

| 14-3-3z | Rnd3 (pS210, pS240) | - | - | - | - | researchgate.net |

| 14-3-3 (plant) | H+-ATPase (QSYpTV) | - | 2.5 | -13.8 | -6.3 | nih.gov |

| 14-3-3 (plant) | H+-ATPase (QSYpTV) + Fusicoccin | - | 0.027 | -15.1 | -4.7 | nih.gov |

| 14-3-3σ | p53 | - | 35.8 | -2.6 | 3.5 | uoc.edursc.org |

| 14-3-3σ | ERα | - | 0.28 | -6.2 | 2.8 | uoc.edursc.org |

| 14-3-3κ (Arabidopsis) | BZR1 (pS173) | ~1 | 1.8 | -12.9 | -5.2 | oup.com |

| 14-3-3κ (Arabidopsis) | BKI1 (pS270) | ~1 | 2.1 | -12.4 | -4.8 | oup.com |

Functional Modalities Imparted by 14 3 3 Dimer Ligand Complex Formation

Modulation of Ligand Catalytic Activity through Allosteric Mechanisms

The binding of a 14-3-3 dimer can directly influence the enzymatic activity of its ligand through allosteric mechanisms, either activating or inhibiting its catalytic function. This modulation is often achieved by inducing conformational changes in the target protein. ebi.ac.ukpnas.org

A classic example of activation is the case of serotonin (B10506) N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) synthesis. The binding of the 14-3-3ζ isoform to phosphorylated AANAT stabilizes a conformation that enhances substrate binding and catalytic efficiency. frontiersin.orgnih.gov Structural studies have revealed that 14-3-3 binding forces AANAT to adopt a conformation optimal for substrate interaction. frontiersin.org

Conversely, 14-3-3 proteins can also inhibit enzyme activity. The RAF-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is maintained in an inactive state through its association with 14-3-3 proteins. qiagen.comnih.gov The 14-3-3 dimer binds to two phosphorylated sites on RAF-1, which helps to maintain an autoinhibited conformation. nih.gov Similarly, the catalytic activity of Ca2+/calmodulin-dependent protein kinase kinases (CaMKKs) is inhibited upon phosphorylation and subsequent binding to 14-3-3 proteins. frontiersin.org While the activity of phosphorylated CaMKK1 is significantly reduced by 14-3-3 binding, the activity of phosphorylated CaMKK2 remains almost unchanged after complex formation, highlighting isoform-specific regulatory outcomes. cas.cz

Recent research on B-RAF, another member of the RAF kinase family, has provided detailed insights into both positive and negative regulation by 14-3-3. The 14-3-3 dimer can inhibit B-RAF by simultaneously binding to two phosphorylated motifs that flank the kinase domain, sequestering the kinase in an inactive state. nih.gov However, under certain conditions, 14-3-3-mediated dimerization of B-RAF is a key event in its activation, promoting its catalytic activity. nih.govnih.gov

Regulation of Ligand Subcellular Localization via Sequestration or Masking

A predominant mechanism by which 14-3-3 dimers regulate their ligands is by controlling their subcellular localization. ebi.ac.uk This is often accomplished by masking nuclear localization sequences (NLS) or nuclear export sequences (NES) within the target protein, leading to its sequestration in a specific cellular compartment, typically the cytoplasm. neurology.orgfrontiersin.org

A well-documented example is the regulation of the Forkhead box O (FOXO) family of transcription factors. Phosphorylation of FOXO proteins by the kinase Akt/PKB creates binding sites for 14-3-3. frontiersin.org The binding of the 14-3-3 dimer masks the NLS of FOXO, preventing its translocation to the nucleus and thereby inhibiting its transcriptional activity. frontiersin.orgresearchgate.net This sequestration effectively integrates insulin (B600854)/IGF-1 signaling with the control of gene expression related to cell survival and metabolism. frontiersin.org

Similarly, the pro-apoptotic protein BAD is sequestered in the cytoplasm upon phosphorylation and binding to 14-3-3 proteins. frontiersin.orgarvojournals.org This prevents BAD from interacting with Bcl-xL at the mitochondrial membrane, thereby inhibiting apoptosis. frontiersin.org Other examples of this regulatory mechanism include the cell cycle phosphatases Cdc25B and Cdc25C, whose nuclear import is inhibited by 14-3-3 binding. frontiersin.orgbiologists.com The cyclin-dependent kinase inhibitor p27 is also retained in the cytoplasm through the masking of its NLS by 14-3-3. neurology.org

Conversely, 14-3-3 binding can also promote nuclear localization. For instance, the interaction of 14-3-3 with human telomerase reverse transcriptase (TERT) enhances its nuclear import by blocking its NES-like motif from interacting with the nuclear export machinery. frontiersin.org This demonstrates the versatility of 14-3-3 proteins in directing the intracellular traffic of their binding partners.

Scaffolding and Adaptor Functions in Protein Complex Assembly

The dimeric nature of 14-3-3 proteins is fundamental to their function as molecular scaffolds or adaptors. neurology.orgashpublications.org Each monomer within the dimer possesses a binding groove, allowing the 14-3-3 dimer to simultaneously interact with two separate proteins or with two distinct phosphosites on the same protein. ashpublications.orgfrontiersin.org This scaffolding capability facilitates the assembly of multi-protein complexes, bringing enzymes and their substrates into close proximity and promoting signal transduction. neurology.orgresearchgate.net

A prime example of this scaffolding function is in the MAPK signaling pathway. 14-3-3 proteins can form heterotrimeric complexes with Raf-1 and protein kinase C, an interaction that allows protein kinase C to phosphorylate and activate Raf-1. neurology.org Furthermore, 14-3-3 dimers are crucial for the dimerization and activation of B-RAF. frontiersin.orgnih.gov

In the context of immunoglobulin class switch recombination (CSR) in B cells, 14-3-3 adaptors play a critical scaffolding role by binding to specific DNA sequences and recruiting key enzymes like activation-induced deaminase (AID) and protein kinase A (PKA) to the site of recombination. nih.gov This ensures the efficient assembly of the CSR machinery. nih.gov

The plant plasma membrane H+-ATPase provides another paradigmatic example of 14-3-3's scaffolding function in stabilizing the oligomeric state of a target protein, which is essential for its activation. frontiersin.org By acting as a bridge, the 14-3-3 dimer can integrate different signaling inputs and coordinate cellular responses. frontiersin.orgresearchgate.net

Protection of Ligands from Dephosphorylation or Degradation

Binding of a 14-3-3 dimer can shield the phosphorylated residues on its ligand from the action of phosphatases, thereby prolonging the signaling event. frontiersin.org This protective mechanism ensures that the phosphorylation-dependent regulation is maintained for an appropriate duration.

For example, the interaction between 14-3-3γ and the ERK1/2 scaffold KSR1 protects KSR1 from dephosphorylation, which is crucial for the activation of ERK2. frontiersin.org Similarly, 14-3-3 proteins have been shown to protect phosphodiesterases (PDEs) from dephosphorylation, leading to increased cAMP degradation. researchgate.net The binding of 14-3-3 to the pro-apoptotic protein BAD not only sequesters it but also protects its phosphorylated sites, thus maintaining its inactive state. nih.gov

In addition to preventing dephosphorylation, 14-3-3 binding can also protect ligands from proteolytic degradation. For instance, the association of 14-3-3σ with the tumor suppressor p53 protects it from Mdm2-mediated ubiquitylation and subsequent degradation, thereby stabilizing p53 levels and enhancing its transcriptional activity. biologists.com This highlights a crucial role for 14-3-3 proteins in maintaining the stability and activity of key regulatory proteins.

Influence on Ligand Conformational Dynamics and Stability

The binding of 14-3-3 to its ligands can either stabilize a pre-existing conformation or induce a new one. For example, in the case of AANAT, 14-3-3 binding stabilizes an active conformation. frontiersin.org Conversely, for RAF-1, 14-3-3 helps maintain an inactive, autoinhibited state. nih.gov These conformational changes can expose or mask functional motifs, thereby regulating the ligand's activity, localization, or interaction with other proteins. neurology.orgbiologists.com

Integration of Diverse Signaling Inputs through Ligand Binding

A key overarching function of 14-3-3 proteins is to act as a central hub for the integration of diverse signaling inputs. neurology.orgfrontiersin.orgnih.gov By responding to the phosphorylation status of their numerous target proteins, which are in turn regulated by a wide array of upstream kinases and phosphatases, 14-3-3 dimers can coordinate complex cellular responses. frontiersin.orgnih.gov

The ability of a 14-3-3 dimer to bind to two separate phosphosites on the same ligand, often phosphorylated by different kinases, allows for the integration of multiple signaling pathways. neurology.org For instance, the regulation of transcription factor EB (TFEB) involves its phosphorylation by mTORC1, leading to 14-3-3 binding and cytoplasmic retention. neurology.org Under stress conditions that induce autophagy, TFEB is dephosphorylated, dissociates from 14-3-3, and translocates to the nucleus to activate gene expression. neurology.org

Regulatory Mechanisms of the 14 3 3 Dimer Influencing Ligand Engagement

Post-Translational Modifications of 14-3-3 Proteins

Post-translational modifications (PTMs) are crucial for fine-tuning the activity and specificity of 14-3-3 proteins, impacting their dimerization, target binding affinity, and subcellular localization.

Phosphorylation is a key PTM that significantly influences 14-3-3 function. Phosphorylation at specific residues, such as Ser58 located at the dimer interface, can affect the stability of the 14-3-3 dimer. For instance, phosphorylation of Ser58 by kinases like PKA, Akt/PKB, or PKCδ has been shown to potentially promote monomerization or alter dimer stability, thereby modulating ligand binding frontiersin.orgneurology.organnualreviews.orgresearchgate.netplos.orgnih.gov. While phosphorylation of the target protein is generally required for 14-3-3 binding, modifications on the 14-3-3 protein itself can also dictate the specificity and affinity of these interactions. Some studies suggest that phosphorylation of certain 14-3-3 isoforms can promote their dissociation from target proteins neurology.org. Conversely, phosphorylation of specific sites, like Thr214 in Giardia duodenalis 14-3-3, has been implicated in promoting target binding pnas.org. The precise impact of phosphorylation on dimerization and ligand affinity is isoform-specific and context-dependent.

Beyond phosphorylation, other covalent modifications also play a role in regulating 14-3-3 activity. Acetylation of lysine (B10760008) residues on 14-3-3 proteins is another significant PTM neurology.orgplos.org. For example, Lys49 acetylation has been shown to induce interactions with certain targets, such as the Steroidogenic Acute Regulatory (StAR) protein, in a manner distinct from phosphorylation-dependent binding nih.gov. While the exact mechanisms are still being elucidated, acetylation and other modifications like ubiquitination or SUMOylation can alter the protein's charge, structure, and interaction interfaces, thereby influencing its dimerization and ability to bind ligands neurology.orgplos.org.

The regulation of 14-3-3 engagement is not limited to modifications on the 14-3-3 proteins themselves. The O-GlcNAcylation of 14-3-3 interacting proteins can also influence these interactions frontiersin.org. O-GlcNAcylation, a reversible post-translational modification of serine and threonine residues, has been observed to enable 14-3-3 proteins to selectively bind to motifs containing this moiety. This suggests a potential crosstalk between O-GlcNAc signaling and phosphosignaling pathways, broadening the repertoire of 14-3-3 protein-protein interactions frontiersin.org.

Isoform-Specific Dimerization and Heterodimer Formation

The human 14-3-3 family comprises seven highly conserved isoforms: β, γ, ε, η, σ, τ (also known as θ), and ζ researchgate.net. These isoforms exhibit distinct dimerization properties, forming both homodimers and heterodimers frontiersin.orgneurology.orgplos.org. The stability of these dimers can vary, influenced by differences in inter-subunit contacts and salt bridges frontiersin.org. For instance, 14-3-3σ is known to form exclusively homodimers, while 14-3-3ζ can form both homo- and heterodimers with other isoforms frontiersin.orgplos.org. The ability to form specific homo- and heterodimers is critical, as different dimeric combinations can exhibit varying affinities for specific target proteins frontiersin.orgplos.org. This isoform-specific dimerization allows for a more nuanced regulation of cellular signaling, with certain target proteins selectively interacting with particular 14-3-3 heterodimers, such as the 14-3-3β/ε heterodimer for aldosterone (B195564) regulation of the epithelial sodium channel (ENaC) or the 14-3-3ζ/τ heterodimer for regulating Slingshot phosphatase activity frontiersin.org.

Allosteric Control of 14-3-3 Dimer Conformation by Endogenous Cofactors

While PTMs and dimerization are intrinsic regulatory mechanisms, 14-3-3 dimer conformation and ligand engagement can also be modulated by endogenous cofactors through allosteric control frontiersin.orgnih.gov. These cofactors can bind to 14-3-3 proteins and induce conformational changes that affect their interaction with target ligands. For example, the binding of nucleotides or other small molecules can allosterically influence the conformation of the 14-3-3 dimer, thereby altering its affinity for its phosphorylated targets frontiersin.org. Research into these allosteric regulators is ongoing, aiming to understand how these interactions fine-tune 14-3-3 mediated signaling pathways.

Pharmacological and Chemical Biology Approaches Targeting 14 3 3 Dimer Ligand Interactions

Strategies for Modulating 14-3-3 Dimer-Ligand Binding

Modulation of the interaction between 14-3-3 dimers and their client proteins can be achieved through several distinct strategies. The primary methods involve either preventing the interaction with competitive inhibitors that occupy the ligand-binding site or altering the interaction through allosteric modulators that bind elsewhere on the protein. nih.govacs.org

Competitive inhibitors function by directly competing with native, phosphorylated client proteins for the amphipathic binding groove of the 14-3-3 dimer. oncotarget.commdpi.com These molecules typically mimic the key features of the phosphopeptide binding motifs recognized by 14-3-3. frontiersin.orgnih.gov

One of the first and most widely utilized competitive inhibitors is the peptide R18. nih.govnih.gov Identified through phage display, R18 is a 20-amino-acid peptide that binds tightly within the 14-3-3 binding groove. nih.govacs.orgfrontiersin.org Structural studies revealed that its central 'WLDLE' sequence mimics a phosphorylated binding motif, with the glutamic acid side chain forming salt-bridge interactions with key arginine residues in the 14-3-3 groove, a site typically occupied by a phosphoserine or phosphothreonine. nih.govacs.orgmdpi.com This allows R18 to effectively compete with and displace a broad range of client proteins. acs.org To enhance its cellular activity, a dimeric version of R18, known as difopein, was developed, which has been shown to induce apoptosis and sensitize cancer cells to chemotherapy. nih.govnih.gov

Beyond peptides, small molecules have also been developed as competitive inhibitors. FOBISIN101 was identified through a chemical screen as an inhibitor that blocks the binding of 14-3-3 to clients like Raf-1. nih.gov Interestingly, structural analysis showed that upon X-ray exposure, FOBISIN101 forms a covalent linkage with Lysine (B10760008) 120 in the binding groove, leading to persistent inactivation of 14-3-3. nih.gov Another approach involves designing molecules that mimic the phosphorylated residue, such as acylhydrazone 2, which was designed as a ligand-based inhibitor and demonstrated an inhibitory effect on the 14-3-3ζ/synaptopodin complex. acs.orgnih.gov

| Compound/Peptide | Type | Mechanism of Action | Target Interaction |

| R18 | Peptide | Competitive | Binds to the amphipathic groove, mimicking a phosphopeptide. nih.govfrontiersin.orgnih.gov |

| Difopein | Dimeric Peptide | Competitive | Dimeric version of R18 for enhanced cellular activity. nih.gov |

| FOBISIN101 | Small Molecule | Competitive/Covalent | Binds to the binding groove and can form a covalent bond with Lys120. nih.gov |

| Acylhydrazone 2 | Small Molecule | Competitive | Designed to inhibit the 14-3-3ζ/synaptopodin interaction. acs.orgnih.gov |

Allosteric inhibitors represent a more nuanced approach to modulating 14-3-3 function. Instead of competing directly at the highly conserved ligand-binding groove, these molecules bind to other sites on the 14-3-3 protein. nih.govacs.org This binding event induces a conformational change that alters the ligand-binding site's affinity for client proteins or disrupts the protein's ability to dimerize, which is often crucial for its function. oncotarget.comnih.govrsc.org The key advantage of allosteric inhibition is the potential for greater selectivity, as allosteric sites are generally less conserved across different protein families than orthosteric sites. nih.govacs.org

A notable example of a 14-3-3 allosteric inhibitor is the small molecule WS3, identified through phenotypic screening. rsc.org WS3 was found to be a potent, sub-micromolar inhibitor of NRF2, a transcription factor implicated in cancer. rsc.org Mechanistic studies revealed that WS3 binds allosterically to the 14-3-3 dimer, which induces a conformational change. This change disrupts the interaction between 14-3-3 and phosphorylated GSK3β, leading to the activation of GSK3β and subsequent degradation of NRF2. rsc.org

Another strategy for achieving allosteric modulation is to target the dimer interface. The dimeric state of 14-3-3 proteins is essential for their scaffolding function with many client proteins. oncotarget.comnih.gov Compounds such as RB-011 and RB-012 were developed as sphingosine mimics that disrupt 14-3-3 dimers at low micromolar concentrations, leading to the downregulation of critical cancer signaling pathways like Raf-MAPK and PI3K-Akt. oncotarget.com This approach exploits discrete sphingolipid binding sites that, when occupied, cause dimer disruption and subsequent loss of function. oncotarget.com The development of allosteric inhibitors, while challenging, opens avenues for creating highly specific modulators targeting distinct 14-3-3 functions and isoforms. nih.govnih.gov

Molecular Glues and Stabilizers of 14-3-3 Dimer-Ligand Complexes

In contrast to inhibitors, molecular glues and stabilizers are compounds that enhance or stabilize the interaction between a 14-3-3 dimer and its client protein. escholarship.orgnih.gov This emerging drug modality expands the "druggable" proteome by targeting PPI interfaces. escholarship.orgnih.gov These molecules typically bind to a composite surface formed by both 14-3-3 and its partner protein, acting as a "glue" that holds the complex together. mdpi.comfrontiersin.org This stabilization can lock the client protein in a 14-3-3-bound state, thereby inhibiting its downstream functions, such as nuclear translocation or enzymatic activity. escholarship.org A significant advantage of this approach is the potential for high specificity, as the stabilizer recognizes the unique topology of a specific 14-3-3/client pair, rather than the conserved binding groove alone. nih.govacs.orgescholarship.org

A variety of natural and synthetic compounds have been identified that enhance the binding of native 14-3-3 ligands. The natural product fusicoccin-A (FC-A) is a classic example of a 14-3-3 PPI stabilizer. frontiersin.orgtue.nl Structural studies have shown that FC-A binds at the interface of the 14-3-3 protein and its client peptide, filling a gap and effectively increasing the affinity of the interaction. frontiersin.org This mechanism has inspired the development of numerous other stabilizers.

Researchers have successfully developed molecular glues for a range of therapeutically relevant 14-3-3 complexes. These include stabilizers for interactions with:

Estrogen Receptor α (ERα) and CRAF : These client proteins are crucial targets in cancer. Selective molecular glues have been developed to stabilize their respective complexes with 14-3-3, aiming to "turn off" the client protein's function. escholarship.org

Tau : In the context of neurodegenerative diseases, selective stabilization of the 14-3-3/Tau interaction at specific phospho-sites is being explored. Reversible covalent tool compounds have been developed to selectively stabilize the complex at the pS214 binding site over another site, pS324. rsc.org

CFTR : Stabilization of the 14-3-3/CFTR interaction has been shown to rescue the plasma membrane localization of a mutated form of CFTR, suggesting a therapeutic approach for cystic fibrosis. frontiersin.org

ChREBP : A peptide-based molecular glue was developed that elicits high cooperativity and selectively stabilizes the 14-3-3/ChREBP PPI, which is relevant for metabolic diseases. nih.gov

These examples highlight the power of stabilizers to selectively modulate a single PPI out of the hundreds in which 14-3-3 participates, offering a promising route for therapeutic intervention. nih.govacs.org

| Stabilizer Compound | Type | Target 14-3-3 Interaction | Potential Application |

| Fusicoccin-A (FC-A) | Natural Product | General Stabilizer | Tool compound for studying 14-3-3 PPIs. frontiersin.orgtue.nl |

| Cotylenin-A | Natural Product | General Stabilizer | Similar mechanism to FC-A. frontiersin.org |

| EN450 | Covalent Molecular Glue | UBE2D/NFκB | Tool compound for covalent stabilization. acs.org |

| RM-18 | Covalent Molecular Glue | KRASG12C/CYPA | Tool compound for covalent stabilization. acs.org |

| EN171 | Covalent Molecular Glue | 14-3-3σ/ERα, YAP, TAZ | Cancer therapy. nih.govbiorxiv.org |

The concept of molecular glues has been extended to create heterobifunctional molecules that induce proximity between 14-3-3 and proteins that are not its native binding partners, referred to as "neo-substrates." nih.govnih.gov This innovative strategy repurposes the natural sequestration ability of 14-3-3 to control the function of a desired target protein. biorxiv.orgnih.gov

This approach involves a molecule with two heads: one end binds to 14-3-3, and the other binds to a target protein of interest. By bringing the target protein into close proximity with 14-3-3, the bifunctional molecule can induce the formation of a ternary complex, effectively sequestering the target protein. nih.gov This is particularly useful for targets located in the nucleus, as 14-3-3 binding can lead to their sequestration in the cytoplasm, thereby inhibiting their nuclear functions like transcription. nih.govcell.com

A prime example of this strategy involves the covalent molecular glue EN171. EN171 was initially identified as a stabilizer for native 14-3-3σ interactions with transcription factors like YAP and TAZ. nih.govbiorxiv.org Researchers then repurposed EN171 as a "14-3-3 recruiter" by linking it to ligands that target specific nuclear proteins. nih.gov

BRD4 Sequestration : By linking EN171 to a BRD4-binding ligand, the resulting heterobifunctional molecule, QS-57, was able to recruit the nuclear protein BRD4 to 14-3-3 and sequester it in the cytosol. nih.gov

BCL6 Sequestration : Similarly, a molecule named QS-65, which links EN171 to a BCL6 inhibitor, successfully sequestered BCL6 out of the nucleus. nih.gov

This strategy of targeted protein localization via induced proximity represents a novel therapeutic modality that moves beyond simple inhibition or stabilization, offering a way to control protein function by controlling its subcellular location. nih.govnih.gov

Preclinical Development of 14-3-3 Dimer Ligand Modulators

The diverse strategies for modulating 14-3-3 PPIs have led to the development of numerous compounds that have shown promise in preclinical models across various diseases, particularly in oncology and neurodegeneration. nih.govacs.orgescholarship.org

Inhibitors: The peptide inhibitor difopein (a dimeric R18) has demonstrated preclinical efficacy by sensitizing cancer cells to the chemotherapeutic agent cisplatin (B142131) and suppressing tumor growth in mouse models. acs.org The allosteric inhibitor WS3 has shown potential in treating NRF2-driven cancers by potentiating the effects of chemotherapy and ferroptosis in cancer cells. rsc.org Dimer-disrupting compounds RB-011 and RB-012 have also shown anti-cancer effects, with RB-012 reducing xenograft growth in mice by disrupting MAPK signaling. oncotarget.com

Stabilizers and Molecular Glues: The stabilization approach has also yielded promising preclinical results. Stabilizers of the 14-3-3/CFTR complex are being pursued as a potential treatment for cystic fibrosis. frontiersin.org In oncology, molecular glues designed to stabilize 14-3-3 interactions with client proteins like ERα and CRAF are in development. escholarship.org The covalent molecular glue EN171 has been shown to impair the transcriptional activity of oncogenic pathways like Hippo, and its use in heterobifunctional molecules to sequester neo-substrates like BRD4 offers a new avenue for cancer therapy. nih.govbiorxiv.orgnih.gov Furthermore, the development of tool compounds for the 14-3-3/glucocorticoid receptor (GR) interaction provides a starting point for investigating the physiological role of this PPI and its potential as a therapeutic target. chemrxiv.org

These preclinical studies provide strong proof-of-principle for the therapeutic potential of modulating 14-3-3 PPIs. The ongoing challenge is to optimize the specificity and drug-like properties of these modulators to translate their preclinical success into clinical applications. nih.govnih.gov

Mechanism-Based Therapeutic Design

The design of therapeutic agents targeting 14-3-3 protein-protein interactions (PPIs) is fundamentally based on modulating their core mechanisms of action. Since 14-3-3 proteins lack intrinsic enzymatic activity, their function is entirely dependent on their interactions with a vast network of client proteins. tue.nlnih.gov These interactions are primarily mediated by the binding of phosphorylated serine or threonine motifs on the client protein to a conserved amphipathic groove within each monomer of the 14-3-3 dimer. nih.govfrontiersin.org Therapeutic strategies are therefore centered on either disrupting or stabilizing these interactions to achieve a desired cellular outcome. tue.nldundee.ac.uk

Three principal mechanism-based approaches have been developed:

Interaction Inhibition: This is the most common strategy, which involves developing molecules that prevent the association of 14-3-3 with its client proteins. oncotarget.com These inhibitors typically function as competitive antagonists by occupying the phosphopeptide-binding groove. oncotarget.comfrontiersin.org Early examples include peptide-based inhibitors like R18, which was identified from a phage display library and binds with high affinity to the ligand-binding groove, mimicking a client protein. frontiersin.orgmit.edu A dimeric version of this peptide, known as difopein, was engineered to block both binding sites within the 14-3-3 dimer, proving effective in triggering apoptosis in tumor cells. frontiersin.orgmit.edu Small molecules have also been identified through computational screening and other methods. rsc.orgnih.gov For instance, FOBISIN101 was identified as an inhibitor that blocks the binding of 14-3-3 to clients like Raf-1. nih.gov

Interaction Stabilization: In some pathological contexts, enhancing the interaction between 14-3-3 and a specific client protein is therapeutically beneficial. dundee.ac.uk This can be achieved using "molecular glues," which are small molecules that stabilize the ternary complex of 14-3-3, the client phosphopeptide, and the molecule itself. mdpi.com The natural phytotoxin Fusicoccin-A (FC-A) is the archetypal 14-3-3 PPI stabilizer. frontiersin.orgcell.com It functions by binding to a solvent-exposed pocket formed at the interface of the 14-3-3 binding groove and certain client proteins, effectively locking the interaction in place. frontiersin.orgcell.com This stabilization can lead to various outcomes, such as sequestering a protein in the cytoplasm or altering its activity. tue.nl For example, FC-A-mediated stabilization of the 14-3-3/GCN1 complex has been shown to stimulate axon regeneration. cell.com

Dimer Disruption: The dimeric structure of 14-3-3 proteins is obligatory for many of their biological functions, including the ability to bind two separate motifs on a single client or to scaffold two different client proteins. dundee.ac.ukoncotarget.com Therefore, a novel therapeutic approach involves disrupting the 14-3-3 dimer itself. oncotarget.com This strategy exploits binding sites outside of the highly conserved client-binding groove. oncotarget.com Compounds such as RB-011 and RB-012 have been developed as sphingosine mimics that destabilize the 14-3-3 dimer at low micromolar concentrations, leading to the induction of apoptosis in cancer cells by disrupting downstream signaling pathways like Raf-MAPK and PI3K-Akt. oncotarget.com

Table 1: Examples of Mechanism-Based 14-3-3 Modulators

| Compound/Strategy | Mechanism of Action | Key Research Finding |

|---|---|---|

| Difopein | Competitive Inhibition | A dimeric form of the R18 peptide that blocks both ligand-binding grooves of the 14-3-3 dimer, triggering apoptosis in tumor cells. frontiersin.orgmit.edu |

| FOBISIN101 | Competitive Inhibition | A small molecule inhibitor identified via a chemical screen that effectively blocks the binding of 14-3-3 with client proteins like Raf-1. nih.gov |

| Fusicoccin-A (FC-A) | Interaction Stabilization | A natural product that acts as a "molecular glue," binding at the interface of 14-3-3 and a client phosphopeptide to stabilize the complex. frontiersin.orgcell.com |

| RB-012 | Dimer Disruption | A sphingosine mimic that targets a site distinct from the ligand groove, causing dimer disruption, downregulation of MAPK signaling, and reduced tumor growth. oncotarget.com |

Targeting Specific 14-3-3 Isoform-Ligand Pairs

A significant challenge in the development of 14-3-3-targeted therapeutics is achieving specificity. frontiersin.org The human 14-3-3 family consists of seven distinct isoforms (β, γ, ε, η, σ, τ, and ζ) that share a high degree of sequence homology, particularly within the conserved amphipathic groove that binds client proteins. nih.govfrontiersin.orgnih.gov This conservation means that most inhibitors targeting this groove act as pan-14-3-3 modulators, affecting all isoforms and potentially leading to off-target effects due to the hundreds of proteins regulated by the 14-3-3 family. frontiersin.orgmit.edu

Despite these challenges, achieving selectivity for a specific 14-3-3 isoform or, more desirably, a specific 14-3-3/client protein pair, is a key goal for therapeutic development. nih.gov Isoform-specific functions are known; for example, 14-3-3σ often acts as a tumor suppressor, in contrast to other isoforms that can have pro-oncogenic roles. frontiersin.orgmdpi.com Therefore, pan-inhibition could have counterproductive effects.

Research efforts are focused on several strategies to overcome the challenge of specificity:

Targeting Secondary Binding Sites: One promising approach is to develop compounds that bind to less conserved regions outside the primary phosphopeptide-binding groove. nih.gov By targeting unique pockets on a specific isoform or at the interface of a particular 14-3-3/ligand complex, greater selectivity can be achieved. nih.gov This strategy is exemplified by the development of specific inhibitors against the 14-3-3ζ/SOS1pS¹¹⁶¹ complex, which were designed by targeting sites outside the conserved groove. nih.gov

Exploiting Isoform-Specific Preferences of Stabilizers: Interaction stabilizers may offer a more direct path to specificity. Because these molecules act as "molecular glue," they make contact with both the 14-3-3 protein and the specific client protein. mdpi.com This tripartite interaction provides a basis for selectivity. Studies with Fusicoccin-A (FC-A) have revealed that it differentially stabilizes PPIs involving different isoforms, with a preference for complexes involving 14-3-3σ. nih.govacs.org Similarly, the stabilizer pyrrolidone 1 and its derivatives show specificity for the 14-3-3/PMA2 complex while being inactive against other client interactions. nih.gov

Leveraging Client Protein Features: The client protein itself can be a source of specificity. The unique amino acid sequences flanking the core phosphomotif of a client protein can create a distinct interface when bound to 14-3-3, which can then be selectively targeted by a small molecule.

The development of isoform- or ligand-pair-specific modulators remains a frontier in 14-3-3 chemical biology. Success in this area will be crucial for translating 14-3-3-targeting strategies into safe and effective therapies by allowing for precise intervention in specific disease-related pathways. nih.gov

Table 2: Compounds with Demonstrated 14-3-3 Isoform or Ligand-Pair Selectivity

| Compound | Target Isoform/Ligand Pair | Selectivity Approach | Reported Effect |

|---|---|---|---|

| Fusicoccin-A (FC-A) | Preferentially 14-3-3σ complexes | Stabilizes the ternary complex, with isoform preference influenced by the specific client protein. nih.govacs.org | Differentially stabilizes PPIs, with the strongest effects often observed with the 14-3-3σ isoform. nih.govacs.org |

| Pyrrolidone 1 | 14-3-3/PMA2 | Interaction stabilizer that is inactive against other 14-3-3 client proteins like Raf-1 and p53. nih.gov | Specific stabilization of the 14-3-3/PMA2 protein complex. nih.gov |

| Not specified by name | 14-3-3ζ/SOS1pS¹¹⁶¹ | Inhibitor designed by targeting binding sites outside the conserved amphipathic groove. nih.gov | Specific inhibition of the 14-3-3ζ interaction with a phosphorylated SOS1 peptide. nih.gov |

| Molecular Tweezer CLR01 | 14-3-3/Cdc25C | A supramolecular ligand that binds to lysine residues on client proteins. mdpi.com | Stabilizes the interaction between 14-3-3 and Cdc25C, while inhibiting interactions with other partners like C-Raf. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2a-d |

| 85531185 |

| 95911592 |

| AZ-003 |

| AZ-008 |

| CLR01 (Molecular Tweezer) |

| Difopein |

| DP-005 |

| FC-NAc |

| FOBISIN101 |

| Fusicoccin-A (FC-A) |

| IMP |

| PLP |

| Pyrrolidone 1 |

| R18 |

| RB-011 |

| RB-012 |

| TCF521-123 |

Advanced Methodologies for Characterizing 14 3 3 Dimer Ligand Systems

High-Resolution Structural Determination Techniques

X-ray crystallography has been the principal technique for elucidating the high-resolution structures of 14-3-3 dimers in complex with a variety of ligands, including phosphopeptides and small molecules. pnas.orgembopress.org This method has been instrumental in revealing the canonical 'W'-shaped architecture of the 14-3-3 homodimer, where each monomer presents a conserved amphipathic groove that accommodates the ligand. embopress.org The core of the 14-3-3 monomer is composed of nine α-helices, with helices αC, αE, αG, and αI forming the ligand-binding groove. pnas.org

Crystallographic studies have provided detailed snapshots of how 14-3-3 proteins recognize their targets. For instance, the crystal structure of the 14-3-3ζ/AANAT complex revealed that beyond the phosphopeptide binding in the groove, other regions of the AANAT protein make crucial contacts with the 14-3-3 dimer. pnas.org Similarly, the structures of 14-3-3σ in complex with peptides from Schnurri-3 (SHN3) have demonstrated how it can bind to different phosphorylated sites on the same protein. iucr.org The versatility of X-ray crystallography is further highlighted by its use in fragment-based screening to identify novel binding sites on 14-3-3 proteins. acs.orgtue.nl These studies have successfully identified secondary binding pockets that can be targeted by small molecules to allosterically modulate 14-3-3 interactions. acs.orgacs.org

Interactive Table of Selected X-ray Crystal Structures of 14-3-3 Dimer-Ligand Complexes:

| PDB ID | 14-3-3 Isoform | Ligand | Resolution (Å) | Key Findings |

| 1IB1 | 14-3-3ζ | Serotonin (B10506) N-acetyltransferase (AANAT) | 2.50 | Revealed extensive interactions outside the primary phosphopeptide binding groove. acs.org |

| 4WRQ | 14-3-3ζ | Chibby (Cby) peptide | 2.10 | Showed a canonical binding mode with a unique orientation of the residue at the +2 position from the phosphoserine. plos.org |

| 5OEG | 14-3-3σ | Diphosphate-tweezer (CLR01) | 3.15 | Demonstrated the binding of a synthetic molecular tweezer to a lysine (B10760008) residue. preprints.org |

| 6Q0J | 14-3-3 | B-RAF:MEK1 | - | Provided insights into the active B-RAF dimer stabilized by a 14-3-3 dimer. mdpi.com |

For larger and more dynamic 14-3-3-containing complexes that are often challenging to crystallize, cryo-electron microscopy (cryo-EM) has become an indispensable tool. frontiersin.org This technique allows for the structural determination of macromolecular assemblies in their near-native state. Cryo-EM has been pivotal in visualizing the architecture of 14-3-3 in complex with full-length proteins, providing insights into their regulatory mechanisms.

A notable example is the cryo-EM structure of the autoinhibited B-RAF/MEK1/14-3-3 complex, which revealed how the 14-3-3 dimer acts as a cradle, sequestering the B-RAF kinase domain and preventing its activation. nih.gov More recently, cryo-EM structures of C-RAF in complex with 14-3-3 have provided a deeper understanding of the activated dimeric RAF conformation. pdbj.org The cryo-EM structure of the LRRK2:14-3-3 autoinhibitory complex has also been determined, showing how a 14-3-3 dimer stabilizes an inactive LRRK2 monomer. biorxiv.org These studies showcase the power of cryo-EM in elucidating the structure of large, multi-protein complexes involving 14-3-3 dimers.

Nuclear magnetic resonance (NMR) spectroscopy provides a powerful means to study the dynamic aspects of 14-3-3 dimer-ligand interactions in solution. nih.gov Unlike static crystal structures, NMR can probe conformational changes and flexibility that are often critical for 14-3-3 function. nih.gov

Chemical shift perturbation (CSP) experiments are widely used to map the binding interface between 14-3-3 and its ligands. By monitoring changes in the NMR signals of the 14-3-3 protein upon addition of a ligand, the residues involved in the interaction can be identified. plos.org This approach has been used to confirm the binding of various peptides and small molecules to the canonical binding groove. plos.org Furthermore, NMR studies have revealed that the C-terminal region of 14-3-3ζ is intrinsically disordered and flexible. nih.gov This inherent flexibility is thought to be important for its chaperone-like activity and its ability to interact with a diverse range of client proteins. nih.gov

Biophysical Characterization of Dimer-Ligand Interactions

Quantifying the energetic and kinetic parameters of 14-3-3 dimer-ligand interactions is essential for a complete understanding of their biological function and for guiding the development of modulators. A range of biophysical techniques are employed to measure binding affinities and kinetic rates. embopress.org

Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two of the most robust and widely used techniques for measuring the binding affinity of 14-3-3 interactions. nih.gov

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govacs.org This technique has been extensively used to characterize the binding of phosphopeptides and small molecules to various 14-3-3 isoforms. iucr.orgplos.orgoup.comresearchgate.net For example, ITC was used to validate the interaction of a GATAD1 phosphopeptide with 14-3-3 epsilon, yielding a Kd of 3.4 μM. researchgate.net

SPR is a real-time, label-free optical method that measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. mtoz-biolabs.comportlandpress.com It provides both equilibrium (Kd) and kinetic (kon, koff) data. nih.gov SPR has been instrumental in screening for small molecule modulators of 14-3-3 interactions and in characterizing the binding of various client proteins. nih.govresearchgate.net

Interactive Table of Affinity Measurements for Selected 14-3-3 Dimer-Ligand Interactions:

| 14-3-3 Isoform | Ligand | Technique | Dissociation Constant (Kd) | Reference |

| 14-3-3ε | GATAD1 phosphopeptide | ITC | 3.4 μM | researchgate.net |

| 14-3-3κ | BZR1 phosphopeptide | ITC | ~0.5 µM | oup.com |

| 14-3-3η | hDMX peptide | SPR | ~1 µM | whiterose.ac.uk |

| 14-3-3ζ | Synaptopodin peptide | SPR | 1.38 μM | nih.gov |

The rates at which a ligand associates (kon) and dissociates (koff) from the 14-3-3 dimer provide a deeper understanding of the interaction dynamics than the equilibrium affinity constant alone. pnas.org These kinetic parameters can be precisely determined using techniques like SPR. nih.gov

The kinetic profile of a 14-3-3 interaction can have significant functional implications. For instance, a rapid on-rate and off-rate may be characteristic of transient signaling interactions, while a slow off-rate could be indicative of a more stable, scaffolding function. The kinetic analysis of the interaction between different 14-3-3 isoforms and the plant plasma membrane H+-ATPase (AHA2) has revealed differences in their association and dissociation rates. researchgate.net Similarly, the binding kinetics of various 14-3-3 dimers to phosphorylated tyrosine hydroxylase have been compared using SPR. researchgate.net These studies highlight the importance of kinetic analysis in dissecting the specificity and functional consequences of 14-3-3 dimer-ligand interactions.

Computational Approaches and Molecular Simulations

Computational methods are indispensable for elucidating the structural and dynamic properties of 14-3-3 dimer-ligand systems. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone, offering a detailed view of molecular interactions at an atomic level.

Molecular Dynamics Simulations

MD simulations have revealed that 14-3-3 proteins exhibit significant flexibility, particularly in the C-terminal region, which can adopt different conformations depending on whether a ligand is bound. acs.org For instance, simulations of the apo (unbound) 14-3-3σ have shown a transition from a "closed" to an "open" state, primarily driven by the interactions between helices E and G. nih.gov This conformational flexibility is believed to be crucial for its ability to recognize and bind a wide range of target proteins. acs.org

Simulations of ligand-bound 14-3-3 dimers have provided insights into the stability of these complexes. A 100 ns MD simulation of GCP-Lys-OMe bound to the 14-3-3σ homodimer interface demonstrated a highly stable interaction, suggesting its potential as a dimer stabilizer. nih.gov The study showed an increase in the number of contacts between the two monomers in the presence of the ligand, highlighting its stabilizing effect. nih.gov Similarly, MD simulations have been used to investigate the binding of phosphopeptides to the amphipathic groove of 14-3-3 proteins, revealing the key residues involved in the interaction and the conformational changes that occur upon binding. nih.govbiorxiv.orgbiorxiv.org For example, simulations of the 14-3-3ε protein with a phosphorylated peptide from Myeloid leukemia factor 1 (pMLF1) have elucidated the binding pathways and the critical role of phosphorylation in stabilizing the complex. biorxiv.orgbiorxiv.org

| System | Simulation Time | Key Findings | Reference |

| Apo-14-3-3σ | 80 ns | Conformational change from a closed to an open state. | nih.gov |

| GCP-Lys-OMe/14-3-3σ complex | 100 ns | Stable interaction with increased contacts at the dimer interface. | nih.gov |

| 14-3-3ε/pMLF1 complex | Not specified | Elucidation of binding pathways and importance of phosphorylation. | biorxiv.orgbiorxiv.org |

Molecular Docking and Fragment Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 14-3-3 proteins, docking is frequently used to screen large libraries of small molecules to identify potential inhibitors or stabilizers of 14-3-3-mediated protein-protein interactions (PPIs).

Virtual screening campaigns, often coupled with molecular docking, have successfully identified novel modulators of 14-3-3 PPIs. For example, a structure-based virtual screening of the ASINEX chemical collection led to the identification of BV02 as an inhibitor of the 14-3-3σ/cAbl interaction. acs.org In another study, virtual docking of a library of over 8 million compounds into the crystal structure of 14-3-3σ resulted in the identification of several potential inhibitors. scispace.com

Fragment-based drug discovery (FBDD) is another powerful approach that has been applied to 14-3-3 proteins. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. These fragments can then be optimized and linked together to create more potent and selective ligands. Fragment screening has been used to identify novel binding sites on 14-3-3 proteins, distinct from the canonical phosphopeptide binding groove. rsc.org For instance, a fragment screening campaign identified an allosteric stabilizer of the 14-3-3/TAZ complex that binds to a site located between helices 8 and 9 of the 14-3-3 protein. nih.gov This discovery of an allosteric site opens up new avenues for the development of selective 14-3-3 modulators. rsc.orgnih.gov

| Approach | Target | Outcome | Compound(s) | Reference |

| Virtual Screening | 14-3-3σ/cAbl | Identification of an inhibitor. | BV02 | acs.org |

| Virtual Docking | 14-3-3σ | Identification of potential inhibitors. | Not specified | scispace.com |

| Fragment Screening | 14-3-3/TAZ complex | Identification of an allosteric stabilizer. | TCF199 | nih.gov |

| Fragment Screening | 14-3-3σ | Identification of fragments binding to new sites. | Not specified | rsc.org |

Proteomic and Interactome Mapping Techniques

Understanding the vast network of 14-3-3 interactions is crucial for deciphering their cellular functions. Proteomic and interactome mapping techniques are essential for identifying the full complement of 14-3-3 binding partners in a given cell type or condition.

Mass Spectrometry-Based Interactomics

Mass spectrometry (MS)-based proteomics has become the cornerstone for identifying protein-protein interactions on a large scale. The most common approach for studying the 14-3-3 interactome is affinity purification coupled with mass spectrometry (AP-MS). In this method, a specific 14-3-3 isoform is used as "bait" to pull down its interacting partners from a cell lysate. The resulting protein complexes are then identified by mass spectrometry.

Numerous AP-MS studies have been conducted to map the 14-3-3 interactome in various organisms and cell types, including human cells, plants, and yeast. acs.orgmdpi.comspringernature.com For example, a study in human embryonic kidney cells identified approximately 120 potential in vivo 14-3-3 interacting proteins. acs.org In another study, the cardiac 14-3-3 interactome was characterized, revealing 52 interacting proteins, many of which are involved in mitochondrial function and ATP production. mdpi.comnih.gov

To improve the specificity of AP-MS experiments, a competitive elution strategy is often employed. The R18 peptide, which mimics a phosphorylated 14-3-3 binding motif, can be used to specifically elute bona fide interactors from the affinity matrix, thereby reducing the number of false positives. nih.gov

More advanced quantitative proteomic techniques, such as affinity purification combined with sequential window acquisition of all theoretical spectra (AP-SWATH) mass spectrometry, have been used to study the dynamics of the 14-3-3 interactome. springernature.comresearchgate.net This approach allows for the quantification of changes in protein-protein interactions over time, for instance, in response to cellular signaling events like insulin (B600854) stimulation. springernature.comresearchgate.net

| Organism/Cell Type | Method | Number of Interactors Identified | Key Findings | Reference |

| Human Embryonic Kidney Cells | Antibody affinity purification-MS | ~120 | Conservation of 14-3-3 interactions between humans and plants. | acs.org |

| Mouse Heart | Co-immunoprecipitation-MS | 52 | Many interactors are mitochondrial proteins involved in ATP production. | mdpi.comnih.gov |

| Barley Leaves | Affinity chromatography-MS | 30 | Majority of interactors have a function in primary metabolism. | nih.gov |

| Human Cells (IGF1 stimulated) | AP-SWATH MS | 1,967 (quantified) | Dynamic changes in the 14-3-3β interactome upon insulin signaling. | springernature.comresearchgate.net |

Yeast Two-Hybrid Screening

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying binary protein-protein interactions in vivo. unife.it The principle of the assay relies on the reconstitution of a functional transcription factor when two proteins of interest, a "bait" and a "prey," interact. unife.itnih.gov

Y2H screening has been widely used to identify novel 14-3-3 binding partners. nih.govnih.gov In this setup, a 14-3-3 protein is used as the bait to screen a cDNA library of potential prey proteins. nih.gov Large-scale Y2H screens have been performed to map the 14-3-3 interactome in various species. For example, a Y2H screen in barley identified 132 proteins that interact with at least one of the five barley 14-3-3 isoforms. nih.gov

Y2H and MS-based approaches are often used in a complementary manner to obtain a more comprehensive view of the 14-3-3 interactome. nih.gov While MS-based methods tend to identify more abundant interacting proteins, Y2H screens are particularly effective at identifying transient or low-abundance interactors, such as signaling mediators. nih.govoup.com For instance, in barley, the Y2H screen primarily identified signal mediators, whereas the affinity chromatography approach yielded a majority of proteins involved in primary metabolism. nih.govoup.com

It is important to note that Y2H screens can suffer from false positives and false negatives. pnas.org Therefore, interactions identified through Y2H are often validated by independent methods, such as co-immunoprecipitation or in vitro binding assays. nih.gov

| Organism | Bait | Number of Interactors Identified | Key Findings | Reference |

| Barley | Five 14-3-3 isoforms | 132 | Most interactors are signal mediators. | nih.gov |

| Human (A20 protein as bait) | A20 | Not specified | Identified members of the 14-3-3 family as A20-binding proteins. | nih.gov |

| Yeast | PTPH1 | Not specified | PTPH1 associates with 14-3-3β. | researchgate.net |

Future Directions and Emerging Research Avenues for 14 3 3 Dimer Ligands

Elucidating Uncharacterized 14-3-3 Dimer-Ligand Interaction Mechanisms

While the canonical mode of 14-3-3 binding to phosphorylated serine or threonine motifs is well-established, a significant portion of their interaction landscape remains uncharted. nih.gov Future research is increasingly focused on non-canonical and phosphorylation-independent interactions, which may exhibit greater isoform-dependent specificity. nih.gov

Furthermore, there is growing evidence of phosphorylation-independent binding, as exemplified by the interaction with Exoenzyme S (ExoS), a bacterial toxin. frontiersin.org This interaction relies on hydrophobic contacts rather than the typical electrostatic interactions with a phosphate (B84403) group, highlighting an alternative binding mechanism that could be exploited for therapeutic purposes. embopress.org The structural basis for such interactions is a critical area of ongoing research.

Dimerization itself is a crucial factor, as some client proteins bind effectively only to dimeric 14-3-3, while others can interact with monomers. molbiolcell.org The dynamic nature of monomer-dimer equilibrium and how it is influenced by cellular conditions and post-translational modifications of 14-3-3 proteins is an area ripe for exploration. frontiersin.org

Table 1: Examples of Characterized and Uncharacterized Interaction Mechanisms

| Interaction Partner | Binding Mechanism | Key Features | Research Focus |

| Raf-1 | Phosphorylation-dependent | Binds to two high-affinity sites (pS259 and pS621) on the 14-3-3 dimer, potentially inducing a conformational change. annualreviews.org | Understanding the structural and functional consequences of dual-site binding. |

| Exoenzyme S (ExoS) | Phosphorylation-independent | Relies on hydrophobic interactions within the amphipathic groove of 14-3-3. embopress.org | Exploring the prevalence and specificity of non-phosphorylated binding motifs. nih.gov |

| Vimentin | Dimer-dependent | Binds to dimeric but not monomeric 14-3-3, despite lacking a high-affinity binding motif. molbiolcell.org | Investigating the role of avidity and multivalent interactions in stabilizing binding. |

| AANAT | Conformation clamping | The 14-3-3 dimer restricts the movement of a flexible loop in AANAT, locking it in an active conformation. nih.gov | Identifying other client proteins regulated by this "molecular anvil" mechanism. |

Exploring Context-Dependent Dimer-Ligand Interactions and Cellular States